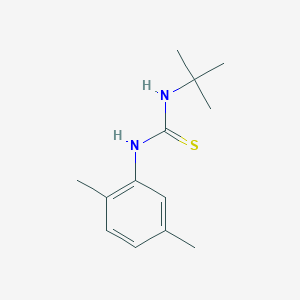

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea" is not directly mentioned in the provided papers. However, the papers do discuss various thiourea derivatives and their synthesis, molecular structures, and properties, which can provide insights into the analysis of similar compounds. Thioureas are a class of organic compounds with the general structure of R1R2N(C=S)NHR3, where R1, R2, and R3 can be various alkyl or aryl groups. They are known for their wide range of applications in organic synthesis, particularly as catalysts in various reactions .

Synthesis Analysis

The synthesis of thiourea derivatives often involves the reaction of amines with isothiocyanates or the reaction of amides with thiourea. For example, primary amine-thioureas based on tert-butyl esters of natural amino acids have been synthesized and shown to be effective organocatalysts for the Michael reaction . Another study describes the synthesis of S-(+)-N'-tertbutylaminocarbonyl-N-[3-methyl-2-(4-chlorophenyl)butyryl] thiourea, which involved the formation of intramolecular and intermolecular hydrogen bonds .

Molecular Structure Analysis

The molecular structure of thiourea derivatives is characterized by the presence of hydrogen bonds that can influence the stability and reactivity of the compound. For instance, the crystal structure of (E)-5-tert-Butyl-1-cinnamoylthiobiuret reveals intramolecular N—H⋯O and N—H⋯S hydrogen bonds forming six-membered rings, which could be similar in other tert-butyl thiourea derivatives . X-ray crystallography is often used to determine the precise molecular structure of these compounds .

Chemical Reactions Analysis

Thiourea derivatives are known to participate in various chemical reactions, particularly as catalysts. They have been used in organocatalytic "difficult" Michael reactions of ketones with nitrodienes, demonstrating high stability, reactivity, and excellent enantioselectivity . The presence of tert-butyl groups in the thiourea structure can influence the reactivity and selectivity of these reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiourea derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents on the thiourea moiety. The tert-butyl group is known for its steric bulk, which can affect the overall properties of the compound. For example, the oxidation of tert-butyl-substituted trithiolanes has been studied, showing the formation of various oxides with different properties . The synthesis of tert-butyl-substituted thiophenes also demonstrates the influence of the tert-butyl group on the yields and reactivity of the compounds .

Wissenschaftliche Forschungsanwendungen

Environmental Behavior and Fate

1-Tert-butyl-3-(2,5-dimethylphenyl)thiourea derivatives exhibit specific environmental behaviors, particularly in their interactions with water and soil. These compounds are characterized by their solubility in water and the potential for bioaccumulation, indicating a significant environmental presence. Moreover, their fate in the environment, including degradation processes and potential persistence, is a critical area of study. This research is essential for understanding the environmental impact of thiourea derivatives and developing strategies for mitigating any adverse effects (Squillace et al., 1997).

Chemical and Structural Properties

The chemistry, coordination, and structural attributes of this compound derivatives are extensively studied. These compounds exhibit a wide range of applications as ligands in coordination chemistry, highlighting their versatility in forming complexes with various metals. The structural properties, including intra- and intermolecular hydrogen bonding, significantly influence their coordination behavior. Such detailed understanding paves the way for novel applications in bioactive compound synthesis and materials science (A. Saeed et al., 2014).

Bioactive Compound Research

Thiourea derivatives, including this compound, are recognized for their potential bioactivities. This research encompasses exploring these compounds as ligands in bioactive metal complexes and investigating their pharmacological properties. The versatility of thiourea derivatives in medicinal chemistry is attributed to their ability to interact with biological targets, offering a foundation for developing therapeutic agents. The exploration of these compounds in bioactive research contributes to advancing pharmaceutical sciences and identifying new treatment options (Ezzat Khan et al., 2020).

Anti-Inflammatory Properties

Recent studies have also focused on the anti-inflammatory properties of thiourea derivatives, utilizing molecular docking to explore their potential as therapeutic agents. This approach helps in understanding the molecular interactions between thiourea derivatives and key enzymes involved in inflammatory processes, highlighting the potential of these compounds in designing anti-inflammatory drugs. Such research not only advances our knowledge of thiourea derivatives' pharmacological properties but also opens new avenues for developing targeted therapies (M. Nikolic et al., 2022).

Wirkmechanismus

Target of Action

It is structurally similar to diafenthiuron , a pesticide that impairs mitochondrial function in target pests .

Mode of Action

Based on its structural similarity to diafenthiuron , it may also impair mitochondrial function. Diafenthiuron’s highly reactive metabolite carbodiimide binds to the mitochondrial ATPase and porin, inhibiting ATP production .

Biochemical Pathways

If it acts similarly to diafenthiuron , it could affect the energy production pathway in cells by inhibiting ATP production .

Pharmacokinetics

Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron is highly soluble in multiple organic solvents but dissolves poorly in aqueous solutions . This could impact its bioavailability.

Result of Action

If it acts similarly to Diafenthiuron , it could lead to energy depletion in cells due to the inhibition of ATP production .

Action Environment

Based on its structural similarity to diafenthiuron , it may have similar properties. Diafenthiuron has a strong sorption capacity and can accumulate persistently in aquatic and soil systems .

Eigenschaften

IUPAC Name |

1-tert-butyl-3-(2,5-dimethylphenyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2S/c1-9-6-7-10(2)11(8-9)14-12(16)15-13(3,4)5/h6-8H,1-5H3,(H2,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYGSWRSPXDEDOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NC(=S)NC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 5-oxa-9-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2529151.png)

![N-(3,4-dimethoxyphenyl)-2-[(7-hydroxy-6-methyl[1,2,4]triazolo[4,3-b][1,2,4]triazin-3-yl)sulfanyl]acetamide](/img/structure/B2529153.png)

![1-{3H-Imidazo[4,5-b]pyridin-7-yl}methanamine dihydrochloride](/img/structure/B2529155.png)

![(E)-3-[2-[N-acetyl-3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]prop-2-enoic acid](/img/structure/B2529156.png)

![N-Cyclopropyl-N-[1-(2-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B2529162.png)

![2-(3-((4-Methoxyphenyl)sulfonyl)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2529169.png)